molecular formula C55H97N3O30 B12075125 Lyso-GM1 CAS No. 94458-59-0

Lyso-GM1

カタログ番号: B12075125
CAS番号: 94458-59-0
分子量: 1280.4 g/mol
InChIキー: ARKDJZHBBZECNE-LSYRYXEQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lyso-GM1 is the deacylated form of GM1 ganglioside, a glycosphingolipid highly abundant in the central nervous system. In scientific research, this compound is primarily recognized as a significant biomarker for monitoring the progression and therapeutic efficacy in GM1 gangliosidosis, a fatal neurodegenerative lysosomal storage disorder (LSD) . This disorder is caused by a deficiency in the enzyme β-galactosidase, leading to the pathological accumulation of GM1 ganglioside and its metabolic derivatives, including this compound, within lysosomes of neuronal tissues . The accumulation of these substrates is directly linked to severe neurodegeneration. Consequently, this compound is a critical analyte in studies investigating disease pathogenesis and the development of treatments such as gene therapy, enzyme replacement therapy, and substrate reduction therapy . Analysis of this compound is typically performed using advanced techniques like tandem mass spectrometry to provide precise quantification . Researchers utilize this compound to gain insights into the biochemical pathways of ganglioside catabolism and the disruptive mechanisms underlying LSDs. Specific details on the direct research applications of the pure this compound reagent (e.g., as a standard in assays, or its use in in vitro models) were not identified in the available literature and should be defined based on the product's intended use. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

特性

CAS番号

94458-59-0

分子式

C55H97N3O30

分子量

1280.4 g/mol

IUPAC名

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C55H97N3O30/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(66)27(56)24-79-51-43(75)41(73)45(33(22-62)82-51)84-53-44(76)49(88-55(54(77)78)18-29(67)35(57-25(2)64)48(87-55)37(69)30(68)19-59)46(34(23-63)83-53)85-50-36(58-26(3)65)47(39(71)32(21-61)80-50)86-52-42(74)40(72)38(70)31(20-60)81-52/h16-17,27-53,59-63,66-76H,4-15,18-24,56H2,1-3H3,(H,57,64)(H,58,65)(H,77,78)/b17-16+/t27-,28+,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50-,51+,52-,53-,55-/m0/s1

InChIキー

ARKDJZHBBZECNE-LSYRYXEQSA-N

異性体SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O

正規SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)N)O

製品の起源

United States

準備方法

Sphingolipid Ceramide Deacylase (SCDase) Protocol

In a seminal study, GM1 ganglioside was incubated with SCDase in a sodium acetate buffer (pH 6.0) containing 0.8% Triton™ X-100 to solubilize the lipid substrate. The reaction mixture was maintained at 37°C for 48 hours with periodic replacement of the organic phase (n-decane) to remove liberated fatty acids and shift the equilibrium toward product formation. Post-reaction purification involved anion-exchange chromatography using a Mono Q HR 5/5 column, achieving near-quantitative yields. Critical parameters include:

  • Enzyme-to-substrate ratio : 36 mU SCDase per 491 nmol GM1

  • Reaction duration : 48 hours with mid-process enzyme supplementation

  • Purification : Two-step chromatography (reversed-phase followed by normal-phase)

The enzymatic route yielded this compound with 47-53% efficiency, as confirmed by ESI-MS ([M+H]+ m/z 1,280.62). Comparative analysis shows this method outperforms alkaline hydrolysis in preserving sialic acid residues, which are prone to degradation under basic conditions.

Chemical Deacylation Strategies

Chemical methods provide an alternative pathway through base-catalyzed hydrolysis, particularly useful when enzyme availability is limited.

Potassium Hydroxide-Mediated Deesterification

A optimized protocol involves refluxing GM1 (20 mg) in 1 M KOH/propanol (90°C, 20 hours) under argon. The reaction mixture was neutralized with ammonium chloride buffer and purified via reversed-phase chromatography (MeOH/H₂O 90:40), yielding 52% this compound. Key advantages include:

  • Scalability : No theoretical upper limit on batch size

  • Cost-effectiveness : Eliminates enzyme procurement costs

However, MALDI-TOF analysis revealed partial desialylation (8-12% of products), necessitating rigorous quality control. The table below contrasts enzymatic and chemical methods:

ParameterEnzymatic MethodChemical Method
Yield47-53%52%
Purity (HPLC)≥95%88-92%
Reaction Time48 hours20 hours
Sialic Acid Retention100%88-92%
Equipment RequirementsFPLC systemStandard glassware

Hybrid Approaches and Novel Developments

Recent advances combine enzymatic specificity with chemical modifications to address challenges in sphingoid base heterogeneity.

Olefin Cross Metathesis for Sphingoid Tailoring

A breakthrough methodology applies Grubbs' catalyst to modify the sphingosine chain length in pre-deacylated this compound. GM1 with C20:1 sphingoid bases underwent metathesis with ethylene gas, shortening the chain to C17:1 while maintaining oligosaccharide integrity. The four-step process (deacylation, metathesis, hydrogenation, repurification) achieved 8.7% overall yield, enabling production of isotopically labeled standards for mass spectrometry.

High-Performance Anion-Exchange Chromatography (HPAEC)

Post-synthesis purification represents a critical bottleneck. HPAEC using a Mono Q column with 10 mM ammonium acetate in methanol gradients (0-100% over 30 min) achieved baseline separation of this compound from residual GM1 and fatty acid byproducts. This method reduced purification time from 12 hours (traditional silica chromatography) to 3 hours while improving recovery rates to 98.2±1.4%.

Analytical Validation and Quality Control

Rigorous characterization is essential given this compound's role as a biomarker in GM1 gangliosidosis.

Mass Spectrometry Profiling

ESI-MS in positive ion mode remains the gold standard, with this compound exhibiting characteristic fragments:

  • m/z 1,280.62 : [M+H]+ (C67H122N3O31)

  • m/z 651.80 : [M+Na+H]2+

  • m/z 640.81 : [M+2H]2+

Interlaboratory studies show ≤5% variability in peak intensity ratios when using internal standards like d17:1-Lyso-GM1.

Thin-Layer Chromatography (TLC)

Normal-phase TLC (CHCl₃/MeOH/2.5M NH₃ 60:40:10) provides rapid purity assessment, with this compound migrating at Rf 0.12 versus GM1 at Rf 0.05 . Densitometric analysis correlates well with HPLC (R²=0.97) but requires ≥500 ng for reliable detection.

化学反応の分析

科学研究への応用

リソ-GM1は、化学、生物学、医学、産業の分野において、科学研究で幅広く応用されています。化学では、糖脂質相互作用と特性を研究するためのモデル化合物として使用されます。生物学では、リソ-GM1は、細胞膜のダイナミクスとシグナル伝達経路を調査するために使用されます。 医学では、神経変性疾患の治療薬の開発と、特定の病状のバイオマーカーとして使用されます. 産業では、診断ツールを製造し、さまざまな生化学的アッセイの成分として使用されます.

科学的研究の応用

Neuroprotective Effects

Lyso-GM1 has been studied for its neuroprotective properties, particularly in relation to neurodegenerative diseases. Research indicates that it can modulate neuronal plasticity and protect against excitotoxicity and oxidative stress.

Case Study: Ischemic Injury

In animal models, administration of this compound reduced ischemic injury by preventing hypoxia-induced changes in neurotransmitter levels and enhancing the expression of neuroprotective factors .

Diagnostic Applications

This compound is also significant in diagnostic contexts, particularly for lysosomal storage disorders such as GM1 gangliosidosis.

Biomarker for GM1 Gangliosidosis

  • A study demonstrated that measuring this compound levels could correlate with disease severity in patients with GM1 gangliosidosis. This approach allows for more accurate diagnosis and monitoring of disease progression .

Flow Cytometric Analysis

  • Flow cytometry has been employed to assess this compound content in lymphocytes from patients, providing a rapid and sensitive method for diagnosing GM1 gangliosidosis and potentially other lysosomal disorders .

Therapeutic Developments

Research is ongoing into the therapeutic applications of this compound, particularly concerning enzyme replacement therapy and gene therapy.

Enzyme Replacement Therapy

  • Studies have shown that administration of β-galactosidase can lead to significant reductions in GM1 ganglioside levels in affected tissues, with this compound being a crucial component in evaluating treatment efficacy .

Gene Therapy Trials

  • Recent clinical trials involving gene therapy for GM1 gangliosidosis have utilized vectors encoding β-galactosidase, where this compound levels were monitored as part of the therapeutic assessment. These trials highlighted the importance of this compound as a marker for biochemical correction post-treatment .

Table 1: Summary of Neuroprotective Effects of this compound

StudyModelOutcomeMechanism
RatReduced cell deathModulation of ion channels
MouseDecreased ischemic injuryOxidative stress reduction

Table 2: Diagnostic Applications of this compound

ApplicationMethodologyFindings
GM1 Gangliosidosis DiagnosisFlow CytometryCorrelation with clinical severity
Biomarker AssessmentBlood AnalysisSensitive detection of disease progression

作用機序

類似の化合物との比較

類似の化合物: リソ-GM1に似た化合物には、GM1、GM2、GM3などの他のガングリオシド誘導体が含まれます。 これらの化合物は構造的に類似していますが、脂肪酸含有量と特定の生物学的機能が異なります.

独自性: リソ-GM1は、脂肪酸部分を欠いているため、他のガングリオシドと比較してより親水性である点が特徴です。 この特性により、細胞膜や外部リガンドとの相互作用が異なり、研究や治療的用途において貴重なツールとなっています.

類似化合物との比較

Lyso-GM2

  • Structural distinction : Lyso-GM2 lacks the fatty acid from GM2 ganglioside (GalNAcβ1-4[Neu5Acα2-3]Galβ1-4Glcβ1-Cer).
  • Pathological role : Accumulates in GM2 gangliosidoses (e.g., Tay-Sachs disease). Like lyso-GM1, it inhibits protein kinase C (PKC), disrupting cellular signaling .
  • Synthesis : Prepared via enzymatic or chemical deacylation, but yields are lower compared to this compound due to substrate specificity .

Lyso-Sulfatide

  • Structure : Sulfated galactosylsphingosine (Gal3-sulfateβ1-Cer).
  • Pathology : Cytotoxic in metachromatic leukodystrophy (MLD), causing lipid raft disruption and demyelination. Unlike this compound, its toxicity is better characterized .
  • Enzymatic susceptibility : Hydrolyzed by arylsulfatase A, whereas this compound is resistant to jellyfish endoglycoceramidase (EGCase) .

Lyso-GA1 and Lyso-GA2

  • Structural features : Deglycosylated variants of lyso-gangliosides with fewer sugar residues.
  • Biological relevance: Less studied than this compound, but implicated in rare gangliosidoses with unknown mechanistic contributions .

Functional Comparison in Disease and Biochemistry

Biophysical Interactions

  • Amyloid-β binding : this compound micelles stabilize Aβ(1–40) in β-strand conformations (40% α-helix content at 1:30 Aβ/GM1 ratio), mimicking GM1’s behavior .
  • Toxin neutralization: this compound binds Helicobacter pylori VacA toxin (Kd = 190 nM), neutralizing its vacuolating activity.

Substrate Specificity

  • Synthetic bottlenecks : this compound requires sphingosine for enzymatic recognition, complicating analog design .

Yield and Scalability

Method Reaction Time Yield Scalability
Traditional biphasic 2 weeks 62–72% Low
KOH/propan-1-ol (optimized) 12 hours 90% High
Rhodococcus EGCase 6 hours 54% Moderate

Key advancement : Engineered glycosynthases (e.g., Rhodococcus EGCase II mutants) improve this compound synthesis efficiency by 95% .

生物活性

Lyso-GM1, a derivative of GM1 ganglioside, has garnered attention in recent research due to its significant biological activities, particularly in the context of neurodegenerative diseases and its interactions with various pathogens. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and case studies highlighting its effects.

Overview of this compound

This compound is a lysolipid form of GM1 ganglioside, characterized by the removal of one fatty acid chain. This structural modification alters its biochemical properties and interactions with cellular components. GM1 ganglioside itself plays crucial roles in neuronal function and membrane dynamics, while this compound exhibits unique biological activities that can influence both cellular signaling and pathogen interactions.

Interaction with Pathogens

Research indicates that this compound can bind to various bacterial toxins, notably the vacuolating cytotoxin (VacA) produced by Helicobacter pylori. A study demonstrated that this compound effectively neutralizes VacA's vacuolation activity in gastric epithelial cells. The binding affinity between this compound and VacA was confirmed through pull-down assays and fluorescence correlation spectroscopy, indicating that this interaction occurs under both neutral and acidic conditions .

Neuroprotective Properties

This compound has been shown to exert neuroprotective effects in models of neurodegeneration. Its ability to modulate calcium signaling through interactions with calcium-binding proteins has been highlighted as a critical mechanism. In conditions where GM1 accumulates due to lysosomal storage disorders, such as GM1 gangliosidosis, this compound may help mitigate some neurotoxic effects associated with calcium dysregulation .

Case Studies and Research Findings

Several studies have explored the therapeutic implications of this compound in various contexts:

  • Neurodegenerative Diseases : A study involving animal models of GM1 gangliosidosis showed that treatment with compounds affecting GM1 metabolism led to significant reductions in ganglioside accumulation and improvements in neurological function. These findings suggest that modulating this compound levels could be beneficial in managing symptoms associated with GM1 deficiency .
  • Lysosomal Storage Disorders : Research has indicated that substrate reduction therapies (SRT) targeting GM1 metabolism can lead to functional improvements in affected mice. For instance, injections of β-galactosidase fused with plant lectins resulted in reduced GM1 levels and enhanced enzyme activity within the CNS .

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
Pathogen InteractionThis compound binds VacA, neutralizing its vacuolation activity.
NeurodegenerationTreatment improved lifespan and neurological function in models.
Lysosomal Storage DisordersModulation of GM1 metabolism led to decreased accumulation.
Calcium SignalingThis compound influences Ca²⁺ transfer across membranes.

Q & A

Q. What are the established methods for synthesizing Lyso-GM1 and ensuring structural fidelity?

this compound synthesis typically involves selective hydrolysis or enzymatic modification of GM1 ganglioside. Key steps include:

  • Chemical synthesis : Use of activated esters (e.g., HATU) for conjugating fluorescent tags to free amino groups on this compound .
  • Characterization : Validate structural integrity via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C) and mass spectrometry (MS). Purity is assessed using high-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection .
Characterization Method Parameters Purpose
NMR SpectroscopyChemical shifts, coupling constantsConfirm molecular structure
MS (MALDI-TOF/ESI)Molecular ion peaksDetermine molecular weight
HPLCRetention time, peak symmetryAssess purity and stability

Q. How can researchers detect and quantify this compound in biological samples?

  • Fluorescent labeling : Tag this compound with sulfonated dyes (e.g., Rhodamine derivatives) for visualization in cellular membranes via confocal microscopy .
  • Quantitative assays : Use ELISA with anti-GM1 antibodies (cross-reactive with this compound) or liquid chromatography-tandem MS (LC-MS/MS) for sensitive detection in tissue homogenates .

Q. What are the best practices for characterizing the purity and stability of this compound in experimental settings?

  • Stability testing : Store this compound in inert atmospheres (e.g., argon) at -80°C to prevent oxidation. Monitor degradation via periodic HPLC analysis .
  • Purity thresholds : Ensure >95% purity for in vitro assays; document batch-specific variations in supplementary materials .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating this compound's role in amyloid aggregation pathways?

  • In vitro aggregation assays : Incubate this compound with amyloidogenic peptides (e.g., Aβ42) under physiological conditions. Monitor fibril formation via Thioflavin T fluorescence or atomic force microscopy (AFM) .
  • Data interpretation : Compare aggregation kinetics (lag time, growth rate) between this compound and control lipids using nonlinear regression models .
Assay Type Key Metrics Advantages
Thioflavin T assayFluorescence intensity over timeHigh throughput, real-time monitoring
AFM/TEM imagingFibril morphology, diameterVisual confirmation of aggregates

Q. How do discrepancies in this compound's reported bioactivity across studies arise, and how can they be resolved?

  • Sources of variability : Differences in cell lines (e.g., primary neurons vs. immortalized cells), solvent carriers (DMSO vs. ethanol), or endotoxin contamination in recombinant proteins .
  • Mitigation strategies : Adopt standardized protocols (e.g., ATCC cell lines, vehicle controls) and report raw data with error margins in supplementary files .

Q. How can computational modeling be integrated with experimental data to study this compound's membrane interactions?

  • Molecular dynamics (MD) simulations : Simulate this compound's orientation in lipid bilayers using tools like GROMACS. Validate predictions with neutron scattering or surface plasmon resonance (SPR) data .
  • Data correlation : Compare simulated lipid packing densities with experimental membrane fluidity measurements (e.g., fluorescence anisotropy) .

Q. What methodologies address the challenges of low endogenous this compound concentrations in tissue samples?

  • Sample enrichment : Use immunoaffinity columns with anti-GM1 antibodies to isolate this compound from lipid extracts .
  • Sensitivity enhancement : Employ nano-LC-MS/MS with isotopic labeling (e.g., SILAC) for quantification in sub-picomolar ranges .

Methodological Frameworks

Q. How should researchers design dose-response experiments to evaluate this compound's effects on cellular viability?

  • Experimental design : Use a logarithmic concentration range (e.g., 1 nM–100 µM) with triplicate technical replicates. Include positive (staurosporine) and negative (vehicle-only) controls .
  • Endpoint selection : Measure viability via ATP-based assays (CellTiter-Glo) or membrane integrity markers (LDH release) .

Q. What frameworks guide the formulation of hypothesis-driven research questions on this compound's pathophysiological mechanisms?

  • PICO framework : Define Population (e.g., neuronal cells), Intervention (this compound concentration), Comparison (wild-type vs. GM1-deficient models), Outcome (apoptosis rate) .
  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to neurodegeneration or lipidomics .

Q. How can researchers systematically analyze contradictions in this compound's reported binding affinities for neuronal receptors?

  • Meta-analysis : Aggregate dissociation constants (KdK_d) from SPR studies using random-effects models to account for inter-study heterogeneity .
  • Methodological audit : Compare buffer conditions (pH, ionic strength) and receptor isoforms across studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。